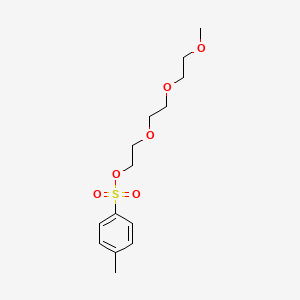

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

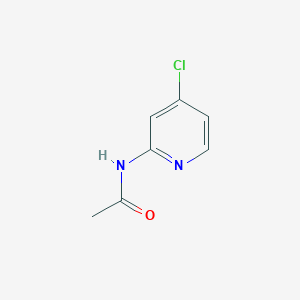

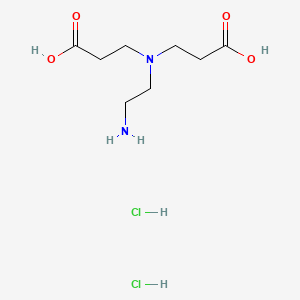

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate”, also known as m-PEG4-Tos, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound can be prepared from triethylene glycol monomethyl ether as raw material . The process involves a reaction with sodium azide to finally yield 3,6,9-trioxa-1-aminodecane .Molecular Structure Analysis

The molecular formula of this compound is C14H22O6S . It has a molecular weight of 318.39 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . It can react with sodium azide to yield 3,6,9-trioxa-1-aminodecane .Physical And Chemical Properties Analysis

This compound is a clear liquid that ranges in color from colorless to light yellow to light orange . It has a predicted boiling point of 432.3±35.0 °C and a predicted density of 1.170±0.06 g/cm3 . The refractive index is 1.53 .Applications De Recherche Scientifique

Chemical Properties and Structure

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate”, also known as m-PEG4-Tos, is a PEG linker containing a tosyl group . The chemical formula is C7H16O4 . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Solubility Enhancer

The hydrophilic PEG spacer in m-PEG4-Tos increases solubility in aqueous media . This property makes it useful in various applications where increasing the solubility of other compounds is necessary.

Use in Mixed Ionic-Electronic Conductors (MIECs)

MIECs show great promise for applications ranging from biosensors and organic electrochemical transistors to fuel cells and batteries . The properties of m-PEG4-Tos could potentially be utilized in these areas.

Use in Perylene Diimide Synthesis

Tosylated mPEG, prepared using the same protocol as for 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, has been used in the synthesis of perylene diimide . Perylene diimide has applications in organic electronics and photovoltaics.

Use in Polymer Synthesis

The tosyl group in m-PEG4-Tos can act as a good leaving group in polymer synthesis . This can enable the creation of complex polymer structures.

Safety And Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDNRKGPFWUYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.